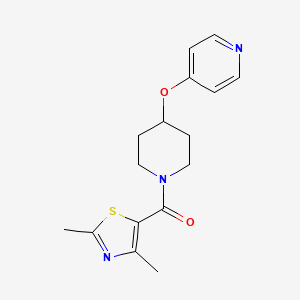
(2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality (2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Activity : Thiazole and piperidine derivatives have shown significant antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains.
- Antitumor Activity : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation and have implications in cancer therapy .
Case Studies
Several studies highlight the efficacy of (2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone:
-
Antimicrobial Evaluation : A study evaluated the antimicrobial activity of this compound against various pathogens, demonstrating significant inhibitory effects against strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicated moderate to high efficacy .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Sample A E. coli 12 µg/mL Sample B S. aureus 10 µg/mL Sample C P. aeruginosa 15 µg/mL - Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound effectively induces cell cycle arrest and apoptosis, confirming its potential as an anticancer agent .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds with similar structures may exhibit favorable absorption and distribution profiles, although specific data for this compound is still needed for comprehensive understanding.
Biologische Aktivität
(2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a piperidine moiety, which are known for their roles in various pharmacological activities. The presence of the pyridine group enhances the compound's chemical diversity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.43 g/mol |
| Purity | Typically 95% |
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Inhibition of Protein Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle and are often overactive in cancer cells .
- Effects on Oncogenic Pathways : Preliminary studies suggest that it may inhibit pathways associated with oncogenes like Ras, which is implicated in various cancers .
In Vitro Studies
Several studies have assessed the compound's cytotoxic effects on cancer cell lines:
- Growth Inhibition : In vitro assays demonstrated that the compound significantly inhibits the growth of human cancer cell lines, including glioma cells. For instance, related thiazole compounds have shown tenfold greater inhibitory activity compared to standard treatments .
- Mechanistic Insights : The inhibition of Na+/K(+)-ATPase activity has been linked to its cytotoxic effects, suggesting that the compound disrupts essential cellular processes in cancer cells .
Case Studies
A notable study involved the synthesis and evaluation of various thiazole derivatives, including (2,4-Dimethylthiazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone. It was found that these derivatives could effectively inhibit cell proliferation by targeting specific kinases involved in cancer progression .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Cancer Treatment : The ability to inhibit key regulatory proteins in cancer cells suggests potential use as an anticancer agent.
- Antibacterial Activity : While primarily studied for anticancer properties, derivatives of thiazole compounds have also shown antibacterial effects against both Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-15(22-12(2)18-11)16(20)19-9-5-14(6-10-19)21-13-3-7-17-8-4-13/h3-4,7-8,14H,5-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBAHSAJPNQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














